molecular formula C6H8N2O3 B078200 4,6-Dimethoxypyrimidin-2(1H)-one CAS No. 13223-26-2

4,6-Dimethoxypyrimidin-2(1H)-one

Cat. No. B078200
CAS RN: 13223-26-2
M. Wt: 156.14 g/mol
InChI Key: OVHHLJFHCUVHRI-UHFFFAOYSA-N
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Description

“4,6-Dimethoxypyrimidin-2(1H)-one” is a chemical compound with the molecular formula C6H9N3O2 . It is also known as 2-Amino-4,6-dimethoxypyrimidine . This compound is identified as a degradation product of sulfosulphuron in agricultural soil .


Molecular Structure Analysis

The molecular weight of “4,6-Dimethoxypyrimidin-2(1H)-one” is 155.15 g/mol . The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) .


Chemical Reactions Analysis

Pyrimidines, including “4,6-Dimethoxypyrimidin-2(1H)-one”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethoxypyrimidin-2(1H)-one” include a density of 1.2±0.1 g/cm3, boiling point of 356.4±45.0 °C at 760 mmHg, and a molar refractivity of 40.0±0.3 cm3 .

Scientific Research Applications

  • Antimicrobial Activity : 4,6-Dimethoxypyrimidin derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. Some of these compounds showed good antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

  • Antiproliferative Activity : Compounds derived from 4,6-Dimethoxypyrimidin showed significant antiproliferative activity against human tumor cell lines. These derivatives were identified through a microwave-assisted multicomponent synthesis (Patel et al., 2022).

  • Photodissociable Dimer Reduction Products : Studies on 2-thiopyrimidine derivatives, including 4,6-Dimethoxypyrimidin, revealed their ability to undergo photodissociation, regenerating the parent monomers. This has implications for nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).

  • Herbicidal Activity : Novel 4,6-Dimethoxypyrimidin-2-yloxy phenoxy acetates were synthesized and showed high herbicidal activity against monocotyledonous plants (Jiang, Wang, Wang, & Teng, 2010).

  • Crystal Chemistry : 4,6-Dimethoxypyrimidin-2-amine’s interaction with other molecules has been studied for its supramolecular chain formation, which is important in understanding molecular interactions in crystallography (Ebenezer & Muthiah, 2010).

  • Synthesis Methodology : Research has been conducted on the synthesis of 2-amino-4,6-dimethoxypyrimidine using environmentally safer reagents, highlighting the importance of green chemistry in pharmaceutical and chemical manufacturing (Xiong, Zhou, & Xiao, 2014).

  • Stability Studies : The dimerization constant and lifetime of 2-Ureido-4[1H]-pyrimidinone dimers, which are structurally related to 4,6-Dimethoxypyrimidin, have been studied. These findings are significant in understanding molecular interactions and stability (Söntjens, Sijbesma, Van Genderen, & Meijer, 2000).

properties

IUPAC Name

4,6-dimethoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-4-3-5(11-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHLJFHCUVHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551043
Record name 4,6-Dimethoxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidin-2(1H)-one

CAS RN

13223-26-2
Record name 4,6-Dimethoxy-2-hydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13223-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Haiyan, Y Zhiyang, Y Ling, H Ailiang, Z Yanfei… - Science of the total …, 2010 - Elsevier
A soil metabolism study of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate (ZJ0273), a novel broad-spectrum herbicide, was carried out using 14 C labeled on two …
Number of citations: 21 www.sciencedirect.com
H Wang, Q Ye, L Yue, Z Yu, A Han, Z Yang, L Lu - Chemosphere, 2009 - Elsevier
ZJ0273, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, is a broad-spectrum herbicide being marketed for use on rape crops. However, environmental behavior …
Number of citations: 38 www.sciencedirect.com
H Wang, Q Ye, L Yue, A Han, Z Yu, W Wang… - Science of the total …, 2009 - Elsevier
ZJ0273, propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate, is a novel herbicide being developed for use on rape crops. The environmental behavior and fate of …
Number of citations: 39 www.sciencedirect.com
H Wang, Y Zhang, M Yu, J Li, Q Ye - Herbicides and Environment, 2011 - books.google.com
Herbicides are universally used in crop production all over the world. Although herbicides are developed to be biologically active to weeds, their residues are frequently found in plants, …
Number of citations: 5 books.google.com
W Wang, Y Wang, Z Li, H Wang, Z Yu, L Lu… - Science of the total …, 2014 - Elsevier
Pyribambenz propyl (ZJ0273) is a polycyclic herbicide with increasing use, although studies show that it tends to be persistent in soil and pose phytotoxicity to rotational crops. This …
Number of citations: 10 www.sciencedirect.com
X Huang, J He, X Yan, Q Hong, K Chen, Q He… - Pesticide biochemistry …, 2017 - Elsevier
Chemical herbicides are widely used to control weeds and are frequently detected as contaminants in the environment. Due to their toxicity, the environmental fate of herbicides is of …
Number of citations: 124 www.sciencedirect.com

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